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Compound of Interest

Compound Name: 1-Amino-2-propanol

Cat. No.: B043004 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of

key pharmaceutical intermediates derived from 1-amino-2-propanol. The focus is on the

preparation of chiral amino alcohols and their subsequent conversion to versatile synthons,

such as oxazolidinones, which are crucial building blocks in the synthesis of various

therapeutic agents.

Synthesis of Chiral (S)-1-Amino-2-propanol
Chiral 1-amino-2-propanol is a critical intermediate in the synthesis of numerous

pharmaceuticals, including anti-HIV drugs like Tenofovir and antibiotics like Levofloxacin.[1][2]

The following protocols detail two distinct methods for the synthesis of enantiomerically pure

(S)-1-amino-2-propanol.

Synthesis via Ring-Opening of (S)-Propylene Oxide
This method involves the ring-opening of (S)-propylene oxide with trifluoroacetamide, followed

by hydrolysis to yield the desired chiral amino alcohol.[2]

Experimental Protocol:

Step 1: Intermediate Formation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b043004?utm_src=pdf-interest
https://www.benchchem.com/product/b043004?utm_src=pdf-body
https://www.benchchem.com/product/b043004?utm_src=pdf-body
https://www.benchchem.com/product/b043004?utm_src=pdf-body
https://patents.google.com/patent/US8344182B2/en
https://eureka.patsnap.com/patent-CN111574384A
https://www.benchchem.com/product/b043004?utm_src=pdf-body
https://eureka.patsnap.com/patent-CN111574384A
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve sodium tert-butoxide (230g, 2.39 mol) in tetrahydrofuran (2L) in a reaction vessel

equipped with a stirrer and cooling system.

Slowly add trifluoroacetamide (226g, 2 mol) to the solution under an ice bath, maintaining

the temperature. Stir for 30 minutes.

To the same cooled mixture, add (S)-propylene oxide (128g, 2.2 mol).

Allow the reaction mixture to naturally warm to room temperature and continue stirring for

10 hours.

Increase the temperature to 35°C and stir for an additional 2 hours.

After the reaction, neutralize the mixture by adding 1L of 2N hydrochloric acid, followed by

the addition of 1L of water.

Step 2: Hydrolysis

The intermediate product from Step 1 is then hydrolyzed to yield (S)-1-amino-2-propanol.
(Detailed hydrolysis conditions can be found in the cited patent).[2]

Quantitative Data Summary:

Parameter Value Reference

Starting Material (S)-Propylene Oxide [2]

Key Reagents
Trifluoroacetamide, Sodium

tert-butoxide
[2]

Solvent Tetrahydrofuran [2]

Reaction Time ~12 hours [2]

Reaction Temperature 0°C to 35°C [2]

Synthesis Pathway:
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Caption: Synthesis of (S)-1-Amino-2-propanol from (S)-Propylene Oxide.

Synthesis via Reduction of (S)-(-)-lactamide
This protocol describes the synthesis of (S)-(+)-1-Amino-2-propanol from (S)-(-)-lactamide

using a reducing agent.[3]

Experimental Protocol:

Amide Formation:

Bubble ammonia gas into a solution of benzyl (S)-lactate ester (45.2 mg, 0.251 mmol) in

methanol (2.50 mL) at 0°C for 70 minutes.

Stir the reaction mixture at room temperature for 11 hours.

Concentrate the solution to obtain the crude (S)-(-)-lactamide.

Reduction to Amino Alcohol:

Dissolve the crude amide in tetrahydrofuran (2.50 mL).

Add lithium aluminium hydride (92.6 mg, 2.47 mmol) to the solution at 0°C.
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Stir the mixture at room temperature for 10 minutes.

Elevate the temperature to 55°C and stir for 18 hours.

Cool the reaction to 0°C and quench by adding water (200 μL).

Filter the mixture through Celite and concentrate under vacuum.

Purify the product by silica gel thin-layer chromatography (developing solvent: chloroform

saturated with ammonia/methanol = 50/1).

Quantitative Data Summary:

Parameter Value Reference

Starting Material Benzyl (S)-lactate ester [3]

Reducing Agent Lithium Aluminium Hydride [3]

Solvent Methanol, Tetrahydrofuran [3]

Yield 65% [3]

Optical Rotation [α]D22 +44.4 (c 1.0, methanol) [3]

Synthesis Workflow:

Benzyl (S)-lactate ester Crude (S)-(-)-lactamideNH3, MeOH, 0°C to RT ReductionLiAlH4, THF, 0°C to 55°C PurificationQuench, Filter, Concentrate (S)-(+)-1-Amino-2-propanolTLC

Click to download full resolution via product page

Caption: Workflow for the synthesis of (S)-(+)-1-Amino-2-propanol.

Synthesis of 5-Methyl-2-oxazolidinone
Oxazolidinones are important chiral auxiliaries and are present in several classes of antibiotics.

5-methyl-2-oxazolidinone can be synthesized from 1-amino-2-propanol through oxidative

carbonylation.[4]
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Experimental Protocol:

Reaction Setup:

In a suitable pressure reactor, combine 1-amino-2-propanol, a catalytic system of

Pd(OAc)2/I2, and a solvent.

Reaction Conditions:

Pressurize the reactor with carbon monoxide.

Heat the reaction mixture to the desired temperature and stir for the specified time.

Work-up and Purification:

After the reaction, cool the reactor and release the pressure.

Isolate the crude product by removing the solvent.

Purify the 5-methyl-2-oxazolidinone by a suitable method such as crystallization or

chromatography.

Quantitative Data Summary:

Parameter Value Reference

Starting Material 1-Amino-2-propanol [4]

Catalyst Pd(OAc)2/I2 [4]

Reagent Carbon Monoxide [4]

Reaction Diagram:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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